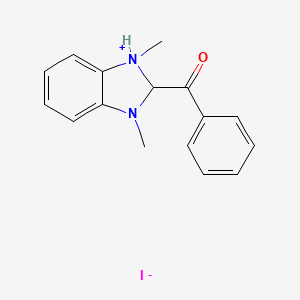methanone CAS No. 61577-88-6](/img/structure/B14592069.png)
[5-Chloro-2-(2-phenylaziridin-1-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone: is an organic compound that features a chloro-substituted phenyl ring and an aziridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone typically involves the reaction of 5-chloro-2-iodobenzophenone with phenylaziridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxirane derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, it can be used to study the interactions of aziridine-containing compounds with biological molecules, providing insights into their potential as bioactive agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential anticancer or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone
- 5-Chloro-2-(2-aminophenyl)phenylmethanone
Comparison:
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone: This compound contains an imidazole ring instead of an aziridine ring, which may result in different reactivity and biological activity.
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
- 5-Chloro-2-(2-aminophenyl)phenylmethanone: The amino group introduces additional sites for hydrogen bonding and potential interactions with biological molecules.
Propriétés
Numéro CAS |
61577-88-6 |
|---|---|
Formule moléculaire |
C21H16ClNO |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
[5-chloro-2-(2-phenylaziridin-1-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16ClNO/c22-17-11-12-19(23-14-20(23)15-7-3-1-4-8-15)18(13-17)21(24)16-9-5-2-6-10-16/h1-13,20H,14H2 |
Clé InChI |
GORZQWZGJRCBML-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


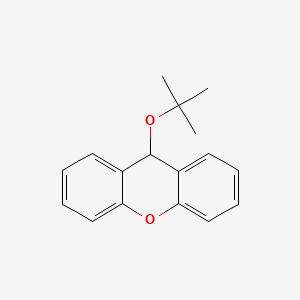
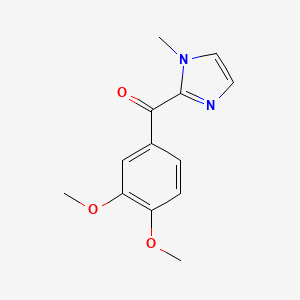
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
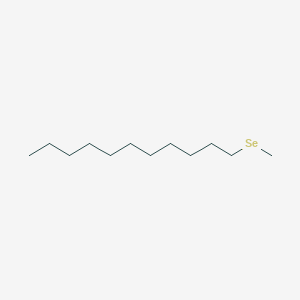
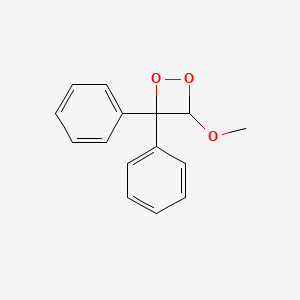

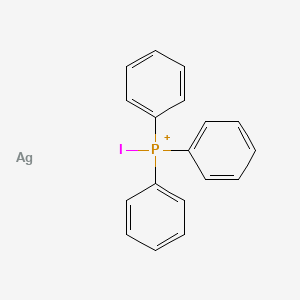

![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
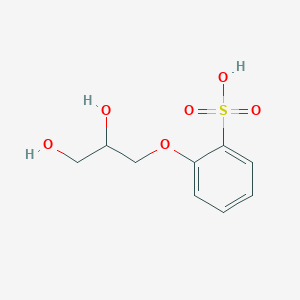
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)

